molecular formula C17H28O3 B587792 Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate CAS No. 135359-41-0

Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate

Cat. No. B587792
CAS RN: 135359-41-0
M. Wt: 280.408
InChI Key: YDDSWVLLFYZHGD-VWPFQQQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate is a synthetic compound that is used in scientific research applications. This compound is a member of the indene family and is commonly referred to as M5OI. The synthesis method of M5OI involves the reaction of hexanoic acid with 1,3-cyclohexadiene in the presence of palladium on carbon as a catalyst. The resulting product is then treated with methyl iodide to form M5OI.

Mechanism of Action

The mechanism of action of M5OI involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, M5OI leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have a number of physiological effects.
Biochemical and Physiological Effects:
M5OI has a number of biochemical and physiological effects. The increase in acetylcholine levels in the brain can lead to improved cognitive function, increased muscle tone, and improved mood. Additionally, M5OI has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using M5OI in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of increased acetylcholine levels in the brain without having to use large amounts of the compound. One limitation of using M5OI is its cost. M5OI is a synthetic compound that is relatively expensive to produce.

Future Directions

There are a number of future directions for research involving M5OI. One area of interest is the potential use of M5OI as a treatment for Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine levels in the brain, and M5OI's ability to increase acetylcholine levels could potentially be used to treat the disease. Additionally, further research is needed to fully understand the anti-inflammatory and antioxidant properties of M5OI and how they could be used to treat a variety of conditions.

Synthesis Methods

The synthesis of M5OI involves a multistep process. The first step involves the reaction of hexanoic acid with 1,3-cyclohexadiene in the presence of palladium on carbon as a catalyst. This reaction results in the formation of the intermediate compound, 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoic acid. The intermediate compound is then treated with methyl iodide to form M5OI.

Scientific Research Applications

M5OI is used in scientific research applications as a tool to study the biochemical and physiological effects of indene compounds. M5OI is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a number of physiological effects.

properties

IUPAC Name

methyl (5R)-5-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3/t12-,13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDSWVLLFYZHGD-VWPFQQQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858233
Record name Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate

CAS RN

135359-41-0
Record name 1H-Indene-1-pentanoic acid, octahydro-δ,7a-dimethyl-4-oxo-, methyl ester, [1R-[1α(R*),3aβ,7aα]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135359-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.